Boc-D-Phe-OH (CAS 18942-49-9) is a highly purified, N-tert-butoxycarbonyl-protected D-enantiomer of phenylalanine, serving as a critical building block in both solid-phase and solution-phase peptide synthesis. From a procurement perspective, its primary value lies in its high enantiomeric purity (≥99.0%), excellent solubility in standard organic solvents such as DMF and DCM (>1 mmol in 2 mL), and its ability to confer proteolytic resistance to resulting peptide sequences . Beyond peptide synthesis, it is increasingly procured as a highly efficient chiral resolving agent for the scalable manufacturing of complex pharmaceutical intermediates [1].
Substituting Boc-D-Phe-OH with Fmoc-D-Phe-OH fundamentally alters the required deprotection chemistry from acidic (TFA or HCl) to basic (piperidine), which can cause catastrophic sequence degradation, aspartimide formation, or premature cleavage in base-sensitive macrocyclic or peptidomimetic syntheses[1]. Replacing it with the natural L-enantiomer (Boc-L-Phe-OH) completely changes the spatial orientation of the side chain, eliminating the proteolytic resistance required for the in vivo stability of the final active pharmaceutical ingredient (API) [2]. Furthermore, utilizing unprotected H-D-Phe-OH is not a viable cost-saving measure, as it lacks the necessary solubility in organic solvents and leads to uncontrolled polymerization during carboxyl activation, resulting in near-zero yields of the desired specific sequence [1].
In the scale-up synthesis of the γ-secretase inhibitor scaffold (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, Boc-D-Phe-OH was utilized as the optimal chiral resolving agent in a crystallization-induced dynamic resolution (CIDR) process. Compared to standard chiral acids which failed to provide adequate resolution or yield, Boc-D-Phe-OH achieved a 99.4% enantiomeric excess (ee) and an 82% isolated yield of the desired (S)-enantiomer salt [1].
| Evidence Dimension | Enantiomeric excess (ee) and yield in CIDR |
| Target Compound Data | 99.4% ee, 82% yield (using Boc-D-Phe-OH) |
| Comparator Or Baseline | <50% yield or poor resolution (standard chiral acids) |
| Quantified Difference | Near-quantitative optical purity and high yield |
| Conditions | Toluene, 12 h heating with 3,5-dichlorosalicylaldehyde as racemization catalyst |
Procurement of Boc-D-Phe-OH as a resolving agent enables scalable, high-yield isolation of specific chiral API enantiomers that fail to resolve efficiently with generic chiral acids.
During the solution-phase synthesis of macrocyclic azapeptide CD36 modulators, Boc-D-Phe-OH was coupled to amine hydrochlorides to achieve high-yield intermediate fragments. The Boc group allowed for quantitative acidic deprotection (using HCl gas in CH2Cl2) without affecting base-sensitive functional groups. This orthogonal approach avoided the piperidine deprotection steps associated with Fmoc-D-Phe-OH, which can trigger side reactions in complex azapeptides, allowing the coupling and deprotection sequence to proceed with an 87% overall yield [1].
| Evidence Dimension | Deprotection orthogonality and overall fragment yield |
| Target Compound Data | 87% overall yield with quantitative acidic deprotection |
| Comparator Or Baseline | Fmoc-D-Phe-OH (requires basic deprotection, risking base-catalyzed side reactions) |
| Quantified Difference | Avoidance of piperidine-induced degradation in base-sensitive sequences |
| Conditions | RAM-assisted coupling followed by HCl/CH2Cl2 deprotection |
Selecting Boc-D-Phe-OH over Fmoc-protected analogs is critical for maintaining sequence integrity and maximizing yield in base-sensitive solution-phase manufacturing.
The incorporation of the D-phenylalanine residue via Boc-D-Phe-OH is a primary strategy for enhancing the biological half-life of peptide therapeutics. Unlike natural L-phenylalanine introduced via Boc-L-Phe-OH, the D-enantiomer is unrecognized by endogenous proteases. In the synthesis of the FDA-approved kappa opioid receptor agonist difelikefalin, Boc-D-Phe-OH is utilized as a critical N-terminal building block to ensure structural stability and resistance to enzymatic degradation, a pharmacokinetic profile impossible to achieve with the L-analog [1].
| Evidence Dimension | Enzymatic degradation resistance |
| Target Compound Data | High proteolytic stability (D-Phe sequence) |
| Comparator Or Baseline | Rapid enzymatic cleavage (L-Phe sequence via Boc-L-Phe-OH) |
| Quantified Difference | Extended biological half-life and target receptor efficacy |
| Conditions | In vivo / physiological protease exposure |
Buyers must procure the D-enantiomer specifically when designing APIs or peptidomimetics that require extended pharmacokinetic stability against proteolytic cleavage.
Compared to unprotected H-D-Phe-OH, which exhibits poor solubility in standard organic solvents and is prone to uncontrolled polymerization during carboxyl activation, Boc-D-Phe-OH provides excellent processability. It is clearly soluble at >1 mmol in 2 mL of DMF or DCM. This high solubility and N-terminal protection ensure high coupling efficiencies (>90%) and prevent side reactions during the formation of active esters (e.g., using EDC/HOBt), enabling controlled, scalable peptide bond formation .
| Evidence Dimension | Solubility and coupling efficiency |
| Target Compound Data | Soluble in DMF/DCM; >90% coupling efficiency |
| Comparator Or Baseline | Unprotected H-D-Phe-OH (poor organic solubility, uncontrolled polymerization) |
| Quantified Difference | Enables controlled, high-yield peptide bond formation |
| Conditions | Standard peptide coupling conditions (e.g., EDC/HOBt in DCM/DMF) |
N-Boc protection is mandatory for achieving the solubility and controlled reactivity required for scalable industrial peptide coupling.
Boc-D-Phe-OH is the preferred building block for synthesizing dipeptides, tripeptides, or macrocyclic azapeptides where Fmoc-based basic deprotection would cause racemization or side-chain cleavage. Its compatibility with acidic deprotection (TFA or HCl) ensures high overall yields in complex solution-phase workflows [1].
In process chemistry, Boc-D-Phe-OH is utilized as a highly efficient chiral resolving agent. It is specifically procured for crystallization-induced dynamic resolution (CIDR) processes to isolate specific enantiomers of API scaffolds, such as dibenzoazepinones, achieving near-quantitative enantiomeric excess [2].
For the development of peptide drugs like the FDA-approved difelikefalin, Boc-D-Phe-OH is critical. It introduces the unnatural D-phenylalanine residue, which is essential for conferring resistance to endogenous proteases, thereby extending the biological half-life of the final therapeutic compound [3].
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